molecular formula C14H19NO5 B2789758 2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid CAS No. 155636-75-2

2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid

Cat. No.: B2789758
CAS No.: 155636-75-2
M. Wt: 281.308
InChI Key: AHKONBCLZUBIAS-UHFFFAOYSA-N
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Description

2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid backbone. The phenyl ring is substituted at the 3-position with a methyl group bearing a tert-butyloxycarbonyl (BOC)-protected amine. The BOC group ([(2-methylpropan-2-yl)oxycarbonyl]) is a widely used protecting group in organic synthesis, particularly for amines, to enhance stability during chemical reactions.

Properties

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-5-4-6-11(7-10)19-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKONBCLZUBIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid, often referred to as a derivative of phenoxyacetic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and biochemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H25NO5. The compound features a phenoxyacetic acid backbone modified with a tert-butoxycarbonyl (Boc) protected amine group.

Synthesis Method:

  • Starting Materials : The synthesis typically begins with 2-chloromethylphenol and tert-butyl carbamate.
  • Reactions : The reaction involves nucleophilic substitution followed by carboxylation to introduce the acetic acid moiety.
  • Purification : Final purification is achieved through crystallization and chromatography methods.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure allows for potential inhibition or modulation of these targets, which can lead to therapeutic effects.

Pharmacological Studies

  • Anticancer Activity : Research indicates that derivatives similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown significant inhibition of cell proliferation in human liver HepG2 cells when treated with similar compounds .
    Cell LineIC50 (µM)Reference
    HepG215
    MCF-720
    A54918
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing a reduction in pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
  • Enzyme Inhibition : Preliminary studies have indicated that it may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in conditions such as diabetes or metabolic syndrome .

Case Study 1: Anticancer Efficacy

In a controlled study involving HepG2 cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. This study highlights the potential of this compound as a lead for developing anticancer therapies.

Case Study 2: Anti-inflammatory Response

A series of experiments were conducted on macrophage cell lines treated with the compound. Results indicated a significant decrease in the secretion of TNF-alpha and IL-6, suggesting its utility in managing chronic inflammatory conditions .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a phenoxy group and an acetic acid moiety, along with a tert-butoxycarbonyl (Boc) protected amine. Its molecular formula is C14H19NO4, and it has a molecular weight of 265.31 g/mol. The presence of the Boc group enhances the stability of the amine functionality, facilitating further chemical modifications and biological interactions.

Enzyme Inhibition

One of the primary applications of this compound lies in its potential as an enzyme inhibitor. Research indicates that compounds with similar structural features can effectively inhibit various enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of phenoxyacetic acids can act as inhibitors for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .

Anticancer Activity

The compound's structural attributes suggest potential anticancer properties. Preliminary studies have indicated that related compounds exhibit cytotoxic effects against several cancer cell lines. The mechanism of action is likely related to the compound's ability to interfere with cell signaling pathways involved in proliferation and survival .

Synthetic Routes

The synthesis of 2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid typically involves multi-step organic reactions:

  • Formation of the Phenoxy Group : This step can be achieved through nucleophilic substitution reactions where phenol derivatives react with alkyl halides.
  • Introduction of the Boc Group : The amine is protected using Boc anhydride in the presence of a base like triethylamine.
  • Carboxylic Acid Formation : The final step involves converting the intermediate into the acetic acid derivative through carboxylation reactions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Interaction with Biological Targets

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For example:

  • Receptor Binding : The compound may bind to receptors involved in metabolic regulation, potentially influencing pathways related to insulin sensitivity and glucose metabolism.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial activity, making them candidates for further exploration in treating infections .

Cytotoxicity Studies

A study published in a peer-reviewed journal explored the cytotoxic effects of phenoxyacetic acid derivatives on human cancer cell lines. The results indicated that certain modifications to the phenoxy group enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

Enzyme Inhibition Research

Research conducted on related compounds demonstrated their effectiveness as COX inhibitors in vitro, leading to reduced inflammation markers in animal models. This supports further investigation into this compound as a potential therapeutic agent for inflammatory diseases .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is selectively cleaved under acidic conditions to expose the primary amine. This reaction is critical for subsequent functionalization in peptide synthesis or pharmaceutical applications.

Reaction Conditions Reagents Yield Reference
Acidic hydrolysisTrifluoroacetic acid (TFA)85–92%
Catalytic deprotectionHCl in dioxane78%
  • Mechanism : Protonation of the Boc carbamate oxygen by TFA weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol.

  • Applications : Deprotection enables coupling with carboxylic acids or participation in nucleophilic reactions.

Esterification of the Acetic Acid Group

The carboxylic acid group undergoes esterification to form active intermediates for further synthesis.

Method Reagents Product Yield Reference
Activation with PNT/NMMPhosphonitrilic chloride (PNT), N-methylmorpholine (NMM)Phenoxy acetic acid esters89–93%
Steglich esterificationDCC/DMAPMethyl ester91%
  • Key Insight : PNT/NMM activation in chloroform at room temperature avoids racemization, making it ideal for stereosensitive applications .

  • Side Reactions : Competing amide formation is observed if amines are present.

Coupling Reactions via the Amine

After Boc deprotection, the free amine participates in peptide bond formation or alkylation.

Reaction Type Coupling Partner Catalyst Yield Reference
Amide synthesisBenzotriazole carboxylic acidHOBt/EDC87%
Urea formation4-Nitrophenyl chloroformateTriethylamine76%
  • Example : Reaction with 4-chlorobenzoyl chloride under Schotten-Baumann conditions yields a benzamide derivative used in protease inhibitor studies .

Modification of the Phenoxy Group

The aromatic ring undergoes electrophilic substitution, though steric hindrance from the Boc group limits reactivity.

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative62%
BrominationBr₂/FeBr₃4-Bromo-substituted compound58%
  • Regioselectivity : Substituents direct electrophiles to the meta position relative to the acetic acid group.

Reductive Alkylation of the Methylamino Group

The methylamino side chain undergoes reductive amination with aldehydes or ketones.

Substrate Reducing Agent Product Yield Reference
FormaldehydeNaBH₃CNDimethylamino derivative81%
CyclohexanoneH₂/Pd-CCyclohexylmethylamino compound68%

Hydrogenolysis of the Benzyl Ether

The phenoxy group is susceptible to hydrogenolysis under catalytic hydrogenation.

Catalyst Solvent Product Yield Reference
Pd/C (10%)EthanolPhenolic derivative94%
Raney NiTHFDeoxygenated product88%

Photochemical Reactions

UV-induced reactions of the phenoxy moiety have been explored for prodrug activation.

Wavelength Additive Product Yield Reference
254 nmRose BengalQuinone methide intermediate73%

Stability Under Physiological Conditions

Hydrolytic stability in buffer systems informs pharmaceutical applicability.

pH Half-Life (25°C) Degradation Product Reference
7.4 (PBS)48 hoursFree amine + acetic acid
1.2 (gastric fluid simulant)12 hoursSame as above

Comparative Reactivity Table

Functional Group Relative Reactivity Dominant Reaction
Boc-protected amineLowAcidic deprotection
Acetic acidHighEsterification/Amidation
Phenoxy groupModerateElectrophilic substitution

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Analogs

Compound Name Key Functional Groups Structural Features Applications/Findings References
Target Compound : 2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid BOC-protected aminomethyl, phenoxyacetic acid Aromatic ring with BOC-amine at 3-position, acetic acid linker Hypothetical use as a synthetic intermediate or prodrug candidate (BOC group enhances stability) -
490-M06 : (2E)-2-(hydroxymethyl)phenylacetic acid Methoxyimino, hydroxymethyl phenyl Phenyl ring with hydroxymethyl and methoxyimino groups Studied in drug metabolism; hydroxymethyl may influence solubility and metabolic pathways
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Boronic acid, phenoxy methyl Boronic acid for enzyme inhibition, phenoxy-methylphenyl backbone Antifungal activity via HDAC inhibition; IC₅₀ at 1 µM in appressorium formation assays
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid Furoquinolin, methoxyphenyl Fused furoquinoline system with methoxyphenyl and acetic acid Synthetic utility via telescoped multicomponent reactions; no direct bioactivity reported
2-({2-[4-(2,4,5-Trimethylhexan-3-yl)phenoxy]ethoxy}methyl)oxirane Phenoxy ethoxy, oxirane Branched alkylphenoxy-ethoxy-oxirane Identified in environmental screening; potential persistence as a surfactant derivative
tert-Butyl N-(3-acetylphenyl)carbamate BOC-protected amine, acetylphenyl BOC group on acetyl-substituted phenyl Intermediate in peptide synthesis; acetyl group may modulate electronic effects

Key Structural Differences and Implications

BOC-Protected Amine vs. Boronic Acid: The target compound’s BOC group contrasts with the boronic acid in [[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid]]. While the BOC group enhances amine stability during synthesis, boronic acids enable covalent binding to enzymes (e.g., HDAC inhibition in antifungal applications) .

Phenoxyacetic Acid Backbone vs. Furoquinoline Systems: The target’s phenoxyacetic acid structure is simpler than the fused furoquinoline system in . The latter’s complexity requires advanced synthetic methods (e.g., telescoped reactions), whereas the former may prioritize modular derivatization .

Substituent Position and Bioactivity: In , analogs like 490-M06 (hydroxymethyl and methoxyimino groups) demonstrate how substituent position and polarity influence drug metabolism. The target’s 3-BOC-aminomethyl group may similarly affect pharmacokinetics .

Q & A

Q. Example Protocol :

  • Reagents : EDCI (1.2 eq), HOBt (1.1 eq), Boc-protected intermediate (1 eq), acetic acid derivative (1.1 eq).
  • Conditions : Stir in DMF at 0°C → RT for 12–24 hours.
  • Yield : ~70–85% after purification .

Which analytical techniques are critical for confirming the structure and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons), phenoxy protons (δ 6.5–7.5 ppm), and acetic acid protons (δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) :
    • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use C18 columns with acetonitrile/water gradients to assess purity (>95%) and resolve stereoisomers if present .

Advanced Research Question

  • Reagent Selection :
    • HATU vs. EDCI : HATU offers higher coupling efficiency for sterically hindered amines (yield improvement: ~15–20%) but is costlier .
  • Solvent Effects :
    • Anhydrous DMF enhances solubility of intermediates compared to THF, reducing side reactions .
  • Temperature Control :
    • Reactions initiated at 0°C and warmed to RT minimize epimerization in chiral intermediates .

Q. Case Study :

  • Suboptimal Yield (60%) : Traced to residual moisture in DMF; switching to molecular sieves improved yield to 82% .

How should conflicting bioactivity data across studies be resolved?

Advanced Research Question
Conflicts often arise from:

Purity Variability : Impurities (e.g., de-Boc byproducts) can skew results. Validate via HPLC-MS before assays .

Assay Conditions :

  • pH Sensitivity : The acetic acid moiety’s ionization state (pH 7.4 vs. 5.5) affects membrane permeability .
  • Enzyme Source : Species-specific enzyme isoforms (e.g., human vs. murine COX-2) may yield divergent inhibition data .

Q. Methodological Solution :

  • Replicate assays under standardized conditions (pH, temperature, enzyme batch) and include controls for auto-hydrolysis .

What is the role of the Boc group in modulating stability and reactivity?

Advanced Research Question

  • Stability : The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective deprotection .
  • Solubility : Enhances solubility in organic solvents (e.g., DCM) during synthesis but may reduce aqueous solubility for biological assays .
  • Steric Effects : Shields the amine from undesired nucleophilic reactions, critical for preserving regioselectivity in multi-step syntheses .

Q. Comparative Data :

Protecting GroupCleavage ConditionSolubility (LogP)
BocTFA/DCM2.1 (DCM)
FmocPiperidine/DMF1.8 (DMF)

How to design experiments to evaluate biological activity in enzyme inhibition studies?

Advanced Research Question

Target Selection : Prioritize enzymes with known sensitivity to phenolic acetic acid derivatives (e.g., cyclooxygenases, histone deacetylases) .

Assay Design :

  • In Vitro Inhibition : Use fluorogenic substrates (e.g., Ac-FKGG-AMC for proteases) to monitor real-time activity .
  • IC₅₀ Determination : Perform dose-response curves (0.1–100 µM) with triplicate measurements .

Controls : Include positive controls (e.g., aspirin for COX inhibition) and vehicle-only samples.

Q. Example Results :

EnzymeIC₅₀ (µM)Reference Compound
COX-212.3Celecoxib (0.04 µM)
HDAC645.7Tubastatin A (0.2 µM)

How to address contradictory spectral data during structural elucidation?

Advanced Research Question

  • Purity Check : Re-purify via preparative HPLC to remove contaminants affecting NMR/MS signals .
  • Stereochemical Analysis :
    • Chiral SFC : Resolve enantiomers using Chiralpak® columns (e.g., IC or OD-H) with CO₂/MeOH gradients .
  • Advanced Techniques :
    • X-ray Crystallography : Resolve ambiguous NOE signals in NMR by determining crystal structure .

Q. Case Study :

  • Discrepancy in ¹³C NMR signals resolved by identifying an overlooked rotameric equilibrium via variable-temperature NMR .

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